![molecular formula C9H14IO3PS B14236993 Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate CAS No. 499999-87-0](/img/structure/B14236993.png)
Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate is an organophosphorus compound that features a thiophene ring substituted with an iodine atom and a phosphonate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(5-iodothiophen-2-yl)methyl]phosphonate typically involves the reaction of 5-iodothiophene-2-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired phosphonate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Often require palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate has several scientific research applications:
Materials Science: Used as an additive in high-voltage lithium-ion batteries to improve capacity retention and thermal stability.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of diethyl [(5-iodothiophen-2-yl)methyl]phosphonate depends on its specific application. In the context of lithium-ion batteries, the compound acts as an electrolyte additive that forms protective interphases, preventing parasitic reactions and stabilizing the electrolyte . The molecular targets and pathways involved include interactions with the cathode and anode materials, enhancing the overall performance and safety of the battery.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (thiophen-2-ylmethyl)phosphonate: Lacks the iodine substitution but shares similar structural features and applications.
Diethyl (pyrrolidin-2-yl)phosphonate: Contains a pyrrolidine ring instead of a thiophene ring, used in different synthetic applications.
Uniqueness
Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
499999-87-0 |
|---|---|
Formule moléculaire |
C9H14IO3PS |
Poids moléculaire |
360.15 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylmethyl)-5-iodothiophene |
InChI |
InChI=1S/C9H14IO3PS/c1-3-12-14(11,13-4-2)7-8-5-6-9(10)15-8/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
RXFAQHSCDFGVRF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC=C(S1)I)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


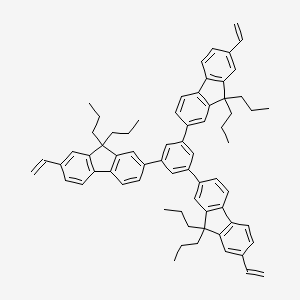

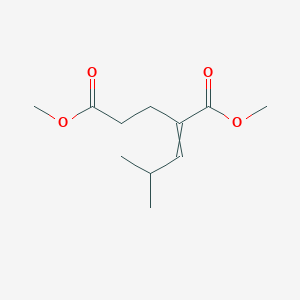

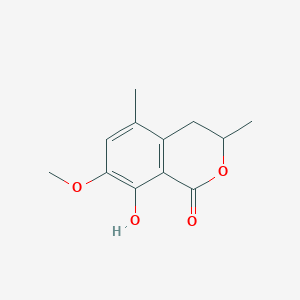
![3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid](/img/structure/B14236942.png)
![4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid](/img/structure/B14236951.png)
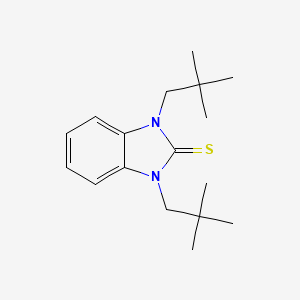
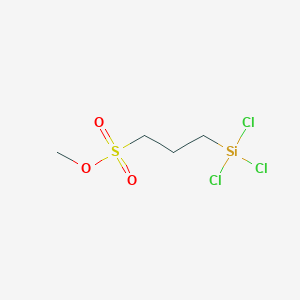
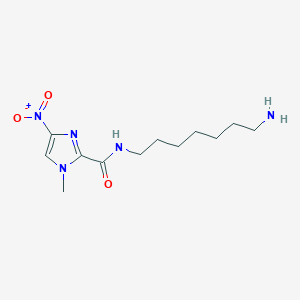

![1,1'-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene)](/img/structure/B14236996.png)
![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
![Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone](/img/structure/B14237018.png)
